molecular formula C24H26N6O2S3 B2975389 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide CAS No. 315702-26-2

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2975389
CAS No.: 315702-26-2
M. Wt: 526.69
InChI Key: GCQMQDIIKWVFTQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-ylthio group, a 1,2,4-triazole group, and a morpholinoethyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-ylthio group, the 1,2,4-triazole group, and the morpholinoethyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The benzo[d]thiazol-2-ylthio group, for example, consists of a benzene ring fused to a thiazole ring, which in turn is attached to a sulfur atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial Agents

  • Compounds containing morpholine moiety and 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing good to moderate efficacy (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
  • Another study developed a series of compounds similar in structure and evaluated them for antimicrobial and hemolytic activity. The compounds demonstrated variable antimicrobial efficacy against selected microbial species (Gul et al., 2017).

Anti-Inflammatory and Analgesic Activities

  • Research into substituted azetidinonyl and thiazolidinonyl derivatives of quinazolon-4(3H)-ones revealed potent anti-inflammatory activity in some compounds. This highlights the potential of such chemical structures in developing anti-inflammatory agents (Bhati, 2013).
  • The synthesis of benzimidazole derivatives with 1,2,3-triazole showed activity against hepatitis C virus, indicating the potential of these compounds in antiviral therapy (Youssif et al., 2016).

Antitumor Activity

  • A study on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, suggesting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
  • N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were also evaluated for their antitumor activity, with some compounds showing considerable efficacy against cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to speculate on what these might be .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, its physical and chemical properties, and its potential applications in various fields .

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S3/c31-22(25-10-11-29-12-14-32-15-13-29)17-33-23-28-27-21(30(23)18-6-2-1-3-7-18)16-34-24-26-19-8-4-5-9-20(19)35-24/h1-9H,10-17H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQMQDIIKWVFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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